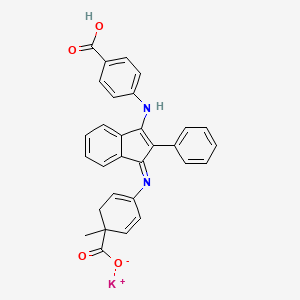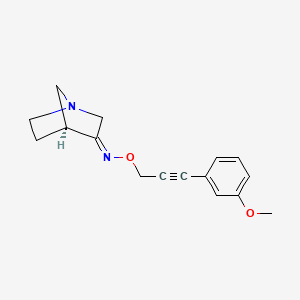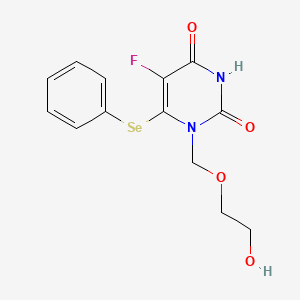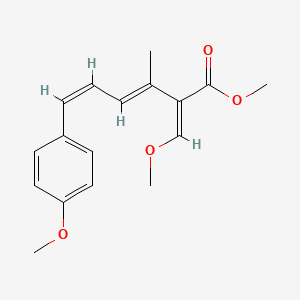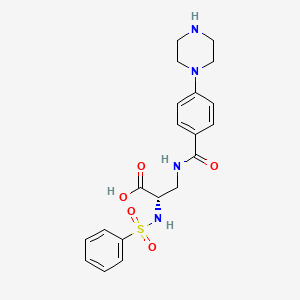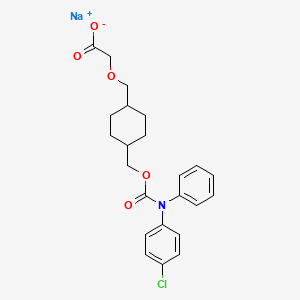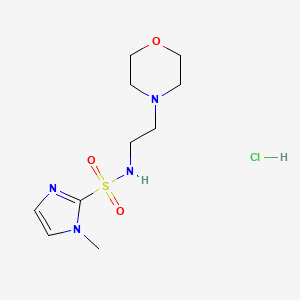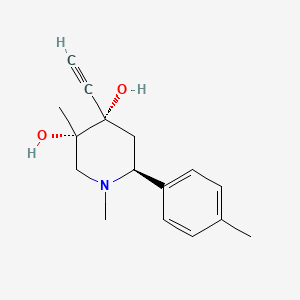
trans-1,3-Dimethyl-4-ethynyl-6-(4-methylphenyl)-3,4-piperidinediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1,3-Dimethyl-4-ethynyl-6-(4-methylphenyl)-3,4-piperidinediol: is a synthetic organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is characterized by its unique structural features, including a piperidine ring substituted with methyl, ethynyl, and methylphenyl groups, as well as hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,3-Dimethyl-4-ethynyl-6-(4-methylphenyl)-3,4-piperidinediol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as a substituted pyridine, the piperidine ring can be formed through hydrogenation or other ring-closing reactions.
Substitution Reactions: Introduction of the methyl, ethynyl, and methylphenyl groups can be achieved through various substitution reactions, such as alkylation or acylation.
Hydroxylation: The addition of hydroxyl groups can be carried out using oxidation reactions, such as the use of oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The methyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Ethyl-substituted derivatives.
Substitution Products: Various functionalized piperidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents.
Industry
Material Science: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of trans-1,3-Dimethyl-4-ethynyl-6-(4-methylphenyl)-3,4-piperidinediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors.
Inhibiting Enzymes: Blocking the activity of enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol: Similar structure but lacks the methyl group on the phenyl ring.
trans-1,3-Dimethyl-4-ethynyl-6-(4-chlorophenyl)-3,4-piperidinediol: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
Structural Features: The presence of both ethynyl and methylphenyl groups in the piperidine ring makes it unique.
Biological Activity: Its specific substitution pattern may confer unique biological properties compared to other piperidine derivatives.
Eigenschaften
CAS-Nummer |
120729-73-9 |
|---|---|
Molekularformel |
C16H21NO2 |
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
(3S,4S,6S)-4-ethynyl-1,3-dimethyl-6-(4-methylphenyl)piperidine-3,4-diol |
InChI |
InChI=1S/C16H21NO2/c1-5-16(19)10-14(17(4)11-15(16,3)18)13-8-6-12(2)7-9-13/h1,6-9,14,18-19H,10-11H2,2-4H3/t14-,15-,16+/m0/s1 |
InChI-Schlüssel |
XDNDBMFQHOOPHT-HRCADAONSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@H]2C[C@@]([C@@](CN2C)(C)O)(C#C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC(C(CN2C)(C)O)(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


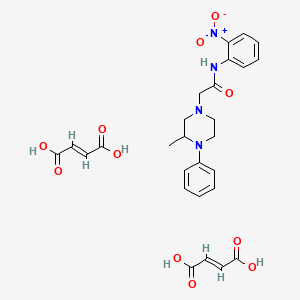
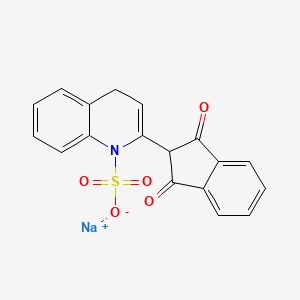
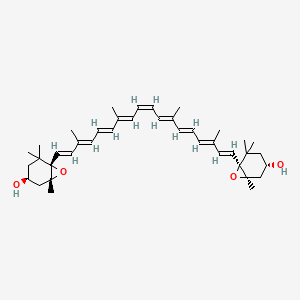

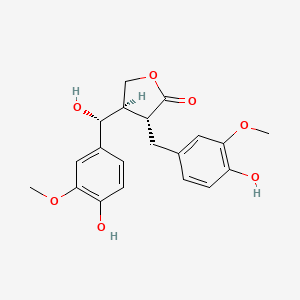
![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)

